2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol
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Overview
Description
2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol is a complex organic compound that belongs to the class of fused heterocyclic systems This compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its antiproliferative and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol is unique due to its specific structural features, such as the indene moiety, which distinguishes it from other pyrido[2,3-d]pyrimidine derivatives
Properties
IUPAC Name |
2-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(8-12-4-1-2-5-13(12)9-17)10-19-16-14-6-3-7-18-15(14)20-11-21-16/h1-7,11,22H,8-10H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFHQLMDEBSCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC3=NC=NC4=C3C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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